molecular formula C17H17NO4 B13824898 2-Benzamido-2-benzyl-3-hydroxypropanoic acid

2-Benzamido-2-benzyl-3-hydroxypropanoic acid

Cat. No.: B13824898
M. Wt: 299.32 g/mol
InChI Key: LKEOXPPWIMAHCM-UHFFFAOYSA-N
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Description

2-Benzamido-2-benzyl-3-hydroxypropanoic acid is an organic compound characterized by the presence of benzamido, benzyl, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-2-benzyl-3-hydroxypropanoic acid typically involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide and ethanol. This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another method involves the optical resolution of the racemic mixture using cinchonidine as a resolving agent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-2-benzyl-3-hydroxypropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Benzamido-2-benzyl-3-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzamido-2-benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor for carboxypeptidase A by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The compound’s benzamido and hydroxy groups play crucial roles in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Uniqueness: 2-Benzamido-2-benzyl-3-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-benzamido-2-benzyl-3-hydroxypropanoic acid

InChI

InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)

InChI Key

LKEOXPPWIMAHCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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